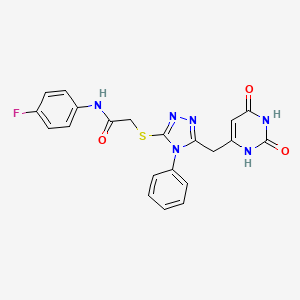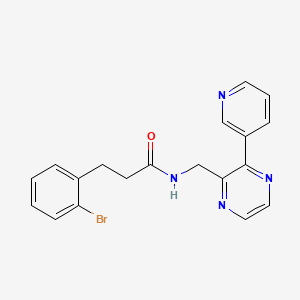
3-(2-bromophenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-bromophenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BPP and has been synthesized using various methods. The purpose of
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Role of Ancillary Ligands in Color Tuning : A study by Stagni et al. (2008) on heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes, which include compounds related to 3-(2-bromophenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide, showed the importance of the ancillary ligand in tuning color emissions. These complexes are significant for constructing polymetallic architectures and for applications in light-emitting devices and biological labeling (Stagni et al., 2008).
Biological Activities
- Antiulcer Agents : Kaminski et al. (1987) researched compounds structurally similar to 3-(2-bromophenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide, finding them to possess gastric antisecretory and cytoprotective properties, making them potential antiulcer agents. This study provides insights into the metabolic pathways and pharmacodynamics of related compounds (Kaminski et al., 1987).
- Cytotoxicity in Cancer Treatment : Mohareb and MegallyAbdo (2015) explored the use of compounds including 3-(2-bromophenyl) derivatives in synthesizing heterocyclic compounds, such as pyran, pyridine, and pyrazole derivatives. These compounds showed significant cytotoxic effects against various human cancer cell lines, indicating their potential in cancer treatment (Mohareb & MegallyAbdo, 2015).
Insecticidal and Pesticidal Activities
- Insecticidal Activity : Qi et al. (2014) studied anthranilic diamides analogs containing 1,3,4-oxadiazole rings, which include bromo-substituted compounds related to 3-(2-bromophenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide. These compounds exhibited good insecticidal activities against Plutella xylostella, a common pest in agriculture (Qi et al., 2014).
Other Applications
- Synthesis of Heterocyclic Compounds : The work by Collins Michael Raymond et al. (2010) on the synthesis of 3-pyrazinyl-imidazo[1,2-a]pyridines from a vinyl ether, including methodologies that may be applicable to the synthesis of related compounds like 3-(2-bromophenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide, demonstrates the diverse applications in chemical synthesis (Collins Michael Raymond et al., 2010).
Propriétés
IUPAC Name |
3-(2-bromophenyl)-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O/c20-16-6-2-1-4-14(16)7-8-18(25)24-13-17-19(23-11-10-22-17)15-5-3-9-21-12-15/h1-6,9-12H,7-8,13H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTASHXDRJVEYAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=NC=CN=C2C3=CN=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2461695.png)

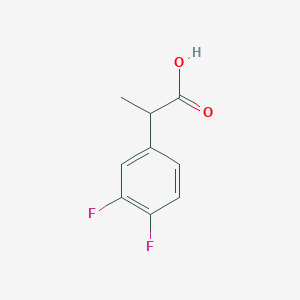
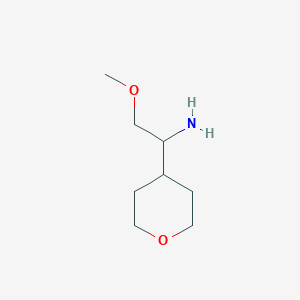
![2-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2461702.png)
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2461704.png)
![5-Methoxy-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B2461705.png)
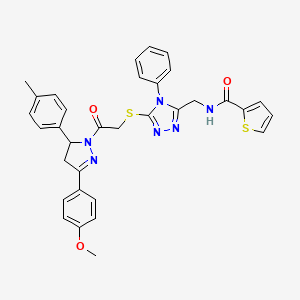
![N-[(4-methylphenyl)methyl]-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2461708.png)

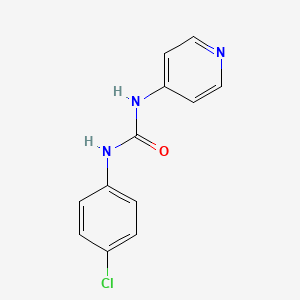
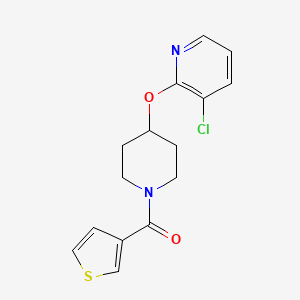
![4-bromo-2-fluoro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2461716.png)
